molecular formula C14H19NO3 B1611118 (1S,2S)-N-Boc-1-amino-2-indanol CAS No. 438051-03-7

(1S,2S)-N-Boc-1-amino-2-indanol

Cat. No.: B1611118
CAS No.: 438051-03-7
M. Wt: 249.3 g/mol
InChI Key: ROUONLKDWVQKNB-RYUDHWBXSA-N
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Description

(1S,2S)-N-Boc-1-amino-2-indanol is a chiral compound that is widely used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 1-amino-2-indanol, which is a derivative of indane. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N-Boc-1-amino-2-indanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1-amino-2-indanol.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the amino compound in a more sustainable and scalable manner .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N-Boc-1-amino-2-indanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of 1-amino-2-indanone.

    Reduction: Formation of 1-amino-2-indanol derivatives.

    Deprotection: Formation of 1-amino-2-indanol.

Scientific Research Applications

(1S,2S)-N-Boc-1-amino-2-indanol is utilized in various scientific research applications:

    Chemistry: It serves as a chiral building block in asymmetric synthesis and the preparation of enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of enzyme inhibitors.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-N-Boc-1-amino-2-indanol involves its role as a chiral auxiliary or protecting group in various chemical reactions. The Boc group provides steric hindrance, which influences the stereochemistry of the reaction products. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, facilitating the formation of desired chiral products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N-Boc-1-amino-2-indanol: The enantiomer of (1S,2S)-N-Boc-1-amino-2-indanol with opposite stereochemistry.

    N-Boc-1-amino-2-indanol: Without specified stereochemistry, this compound can exist as a racemic mixture.

    1-amino-2-indanol: The parent compound without the Boc protecting group.

Uniqueness

This compound is unique due to its specific (1S,2S) stereochemistry, which makes it valuable in asymmetric synthesis. The presence of the Boc protecting group enhances its stability and reactivity in various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUONLKDWVQKNB-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477605
Record name tert-butyl [(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438051-03-7
Record name tert-butyl [(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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